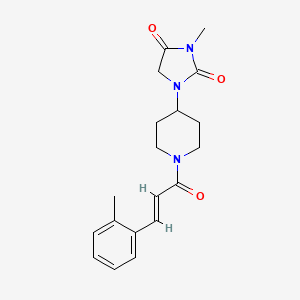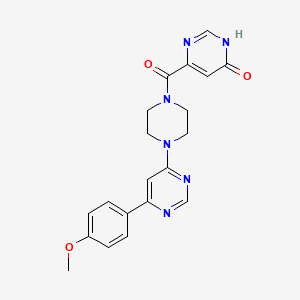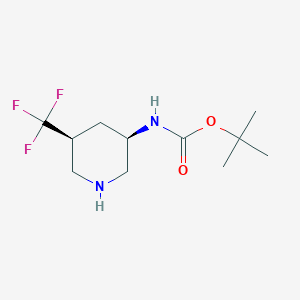
2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride” is a chemical compound with the molecular formula C13H18Cl2N2 . It has a molecular weight of 273.2 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride” is1S/C13H16N2.2ClH/c1-2-11-7-9-15(10-8-11)13-6-4-3-5-12(13)14;;/h1,3-6,11H,7-10,14H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride” is a powder and is stored at 4 degrees Celsius . More detailed physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the resources I found.Applications De Recherche Scientifique
Fluorescent Sensing Applications
Ethyne-linked naphthyridine-aniline conjugated molecules, which share structural similarities with the compound of interest, have been identified as selective sensors for nucleic acids and other biological targets. For instance, these molecules have demonstrated selective sensing capabilities for decylguanine and guanosine monophosphate, showcasing their potential in bioanalytical applications (Lu et al., 2016).
Crystal Engineering and Supramolecular Chemistry
Research in crystal engineering has utilized anilic acids and dipyridyl compounds, indicating the role of ethynyl and aniline derivatives in forming crystal structures with unique properties. These studies contribute to our understanding of molecular interactions and the design of new materials (Zaman et al., 2001).
π-Conjugated Ligands and Complexes
Para-ethynyl aniline, closely related to the query compound, has been used as a building block for fully π-conjugated ligands and complexes, demonstrating its utility in the development of novel materials with potential electronic and optical applications (Deeming et al., 2000).
Corrosion Inhibition
Newly synthesized thiophene Schiff base compounds, incorporating anilines, have shown effective corrosion inhibition on mild steel, highlighting the potential of aniline derivatives in protective coatings and materials science (Daoud et al., 2014).
Organic Semiconductor Materials
The synthesis of new oligomers with alternating phenylene ethynylene pyridinylene structures, utilizing diethynyl aniline derivatives, underscores the importance of these compounds in creating materials for organic semiconductors and photovoltaic devices (Blankenburg et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The associated precautionary statements provide guidance on how to handle and store the compound safely .
Propriétés
IUPAC Name |
2-(4-ethynylpiperidin-1-yl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.2ClH/c1-2-11-7-9-15(10-8-11)13-6-4-3-5-12(13)14;;/h1,3-6,11H,7-10,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDQNMATIVMZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)C2=CC=CC=C2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethynylpiperidin-1-yl)aniline;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2550546.png)
![Spiro[3.5]nonan-5-amine](/img/structure/B2550548.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2550550.png)

![2-Fluoro-N-[(5-mercapto-1,3,4-oxadiazol-2-YL)methyl]benzamide](/img/structure/B2550552.png)


![3-(3,4-dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2550558.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,6-difluorobenzamide](/img/structure/B2550560.png)
![methyl 4-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2550562.png)


![4-[(2-Fluorophenyl)methyl]thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2550565.png)